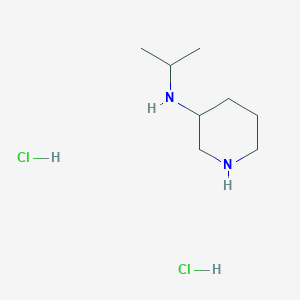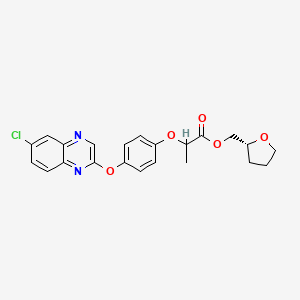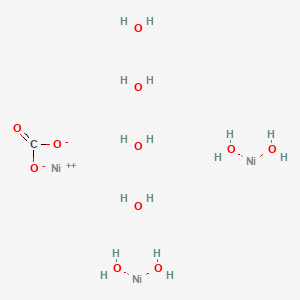![molecular formula C15H15N3O3S2 B14796288 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14796288.png)
2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-(2-furyl)acrylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction may produce reduced thiophene or furan derivatives .
Scientific Research Applications
2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-N-(2-furylmethyl)benzamide
- **Methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
Uniqueness
Compared to similar compounds, 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C15H15N3O3S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-8-9(2)23-14(12(8)13(16)20)18-15(22)17-11(19)6-5-10-4-3-7-21-10/h3-7H,1-2H3,(H2,16,20)(H2,17,18,19,22)/b6-5+ |
InChI Key |
LWXNGAGZCHLUHG-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


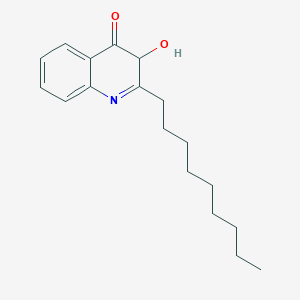
![2-[6-(10-Methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]-cyclopenta-[1,2-f]naphthalen-6-yl)-2-methylheptyloxy]tetrahydropyran](/img/structure/B14796217.png)
![[(9R,10S,13S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796223.png)
![benzyl (4R)-3-methyl-1,7-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B14796224.png)
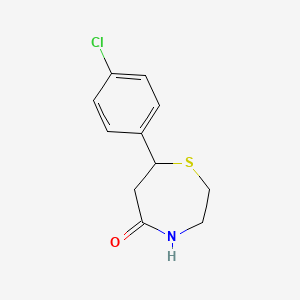
![rel-(6R,7S)-7-Amino-6-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14796242.png)
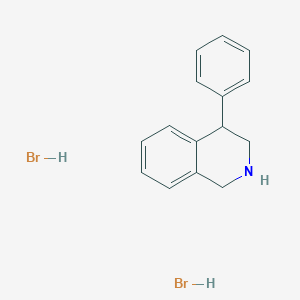
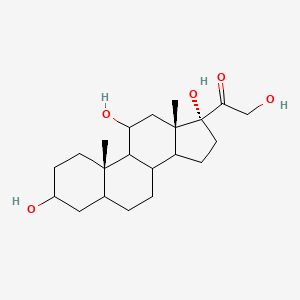

![tert-butyl N-[1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate](/img/structure/B14796262.png)
![(10aS)-6-bromo-10a-(2,4-difluorophenyl)-9-methoxy-4,4a,5,10-tetrahydropyrido[4,3-g][3,1]benzothiazin-2-amine](/img/structure/B14796264.png)
